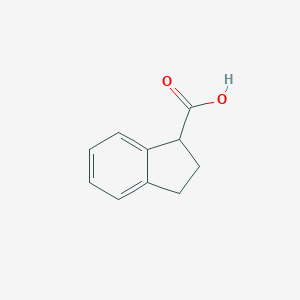

2,3-Dihydro-1H-indene-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQMFBWTKWOSQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801279115 | |

| Record name | 2,3-Dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14381-42-1 | |

| Record name | 2,3-Dihydro-1H-indene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14381-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indene-1-carboxylic acid, 2,3-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014381421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14381-42-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of the Indane Scaffold in Modern Chemistry

An In-Depth Technical Guide to 2,3-Dihydro-1H-indene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

The indane ring system, a fused bicyclic structure consisting of a benzene ring and a cyclopentane ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional architecture provides a robust framework for orienting functional groups in precise vectors to interact with biological targets. Within this class, this compound (also known as 1-indancarboxylic acid) is a key building block, combining the strategic indane core with the versatile carboxylic acid functional group.

This guide serves as a comprehensive technical resource for researchers engaged in organic synthesis and drug development. It moves beyond a simple recitation of data to provide field-proven insights into the synthesis, purification, characterization, and strategic application of this compound. The CAS Number for the racemic mixture is 14381-42-1 [1], while the enantiomerically pure forms, critical for modern pharmaceutical development, are also available, such as the (S)-enantiomer with CAS Number 68000-22-6 .

The carboxylic acid moiety itself is a double-edged sword in drug design. It is an excellent hydrogen bond donor and acceptor and can form critical salt-bridge interactions in enzyme active sites or receptor binding pockets.[2] However, its acidity often leads to poor membrane permeability and rapid metabolic clearance, presenting significant pharmacokinetic challenges.[3] Understanding how to synthesize, purify, and strategically deploy or modify this functional group on the indane scaffold is therefore essential for any drug discovery program in this space.

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound must be unequivocally confirmed before its use in further synthetic steps or biological assays.

Core Properties

All quantitative data are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 14381-42-1 (Racemic) | [1] |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| IUPAC Name | This compound | [1] |

| Synonyms | Indan-1-carboxylic acid, 1-Indanecarboxylic acid | [1] |

Expected Analytical Characterization

The following data represent the expected spectroscopic signatures for this molecule. Researchers should use these as a benchmark for validating their own synthesized or procured material.

-

¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum should exhibit distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Protons (4H): A complex multiplet between δ 7.1-7.4 ppm.

-

Benzylic Methine Proton (1H, C1-H): A triplet around δ 3.9-4.1 ppm, coupled to the C2 methylene protons.

-

Methylene Protons (2H, C3-H₂): A triplet around δ 2.9-3.1 ppm, coupled to the C2 methylene protons.

-

Methylene Protons (2H, C2-H₂): A multiplet (quintet or sextet) around δ 2.2-2.5 ppm, coupled to both the C1 and C3 protons.

-

Carboxylic Acid Proton (1H, -COOH): A broad singlet, typically δ > 10 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon NMR): The proton-decoupled spectrum should show 8 distinct signals for the 10 carbon atoms due to symmetry in the aromatic region.

-

Carboxyl Carbon (-C=O): A signal in the δ 178-182 ppm range.

-

Aromatic Carbons (6C): Four signals between δ 124-145 ppm.

-

Benzylic Methine Carbon (C1): A signal around δ 45-48 ppm.

-

Methylene Carbon (C3): A signal around δ 30-33 ppm.

-

Methylene Carbon (C2): A signal around δ 25-28 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic): Bands between 2850-3100 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1450 cm⁻¹.

-

-

Mass Spectrometry (MS): In electrospray ionization (ESI) negative mode, the primary ion observed would be the [M-H]⁻ ion at an m/z of approximately 161.06.

Synthesis and Purification Workflow

The synthesis of this compound is most reliably achieved via the saponification of its corresponding ethyl ester. This common precursor, ethyl 2,3-dihydro-1H-indene-1-carboxylate, can be prepared through several established routes. The following two-part protocol provides a robust and scalable method.

Caption: Workflow for Synthesis and Purification.

Part A: Synthesis of Ethyl 2,3-dihydro-1H-indene-1-carboxylate (Precursor)

This protocol outlines a common method. Researchers should always first consult primary literature and perform appropriate risk assessments.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add absolute ethanol (200 mL). Carefully add sodium metal (1.2 eq) in small portions to generate sodium ethoxide in situ.

-

Deprotonation: Cool the solution to 0 °C and add indene (1.0 eq) dropwise. The solution will turn a deep red/brown color, indicating the formation of the indenyl anion. Allow the mixture to stir at room temperature for 1 hour.

-

Alkylation: Cool the mixture back to 0 °C and add ethyl chloroacetate (1.1 eq) dropwise via an addition funnel. The deep color will gradually fade. After addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until TLC analysis indicates consumption of the starting material.

-

Workup and Isolation: Cool the reaction to room temperature and carefully quench with water. Reduce the volume of the solvent using a rotary evaporator. Add additional water and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ethyl ester.

-

Purification: The crude ester can be purified by vacuum distillation to yield the pure precursor.

Part B: Saponification to this compound

This protocol is adapted from standard hydrolysis procedures for esters.[4]

-

Reaction Setup: In a round-bottom flask, dissolve the ethyl 2,3-dihydro-1H-indene-1-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 ratio).

-

Hydrolysis: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq) to the solution. Heat the mixture to reflux (typically 60-70 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer visible.

-

Workup and Acidification: Cool the reaction mixture to room temperature and concentrate using a rotary evaporator to remove the methanol. Dilute the remaining aqueous solution with water and wash once with diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities. Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M hydrochloric acid (HCl). A white precipitate of the carboxylic acid should form.

-

Extraction: Extract the product from the acidified aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

-

Drying and Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound as a solid.

Protocol: Purification by Recrystallization

The choice of solvent is critical and may require minor optimization. A mixed-solvent system often provides the best results.

-

Solvent Selection: A good starting point is a mixed solvent system like ethyl acetate/hexanes or methanol/water.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the more soluble solvent (e.g., ethyl acetate) and heat gently (e.g., on a steam bath) until the solid completely dissolves.

-

Crystallization: Slowly add the less soluble solvent (e.g., hexanes) dropwise to the hot solution until a persistent cloudiness appears. Add a few more drops of the more soluble solvent to redissolve the precipitate.

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold, less-soluble solvent (hexanes).

-

Drying: Dry the crystals under vacuum to obtain the pure this compound. Verify purity by melting point and NMR spectroscopy.

Strategic Applications in Drug Discovery

The true value of this compound lies in its application as a versatile scaffold in drug design. Its utility stems from both the indane core and the attached carboxylic acid.

Caption: Role of the Scaffold in Drug Design.

The Indane Core: A Privileged Structure

The indane framework is prevalent in numerous bioactive molecules. Its rigidity helps to reduce the entropic penalty upon binding to a target, often leading to higher affinity. A prominent example is the development of Rasagiline, an anti-Parkinson's disease agent. While not the carboxylic acid itself, the closely related intermediate (1R)-aminoindan is the core of this drug, demonstrating the value of the indane scaffold in accessing key central nervous system targets.

The Carboxylic Acid: Pharmacophore vs. Liability

As noted, the carboxylic acid group is a potent pharmacophore element. It can mimic the side chain of aspartic or glutamic acid, forming critical interactions with enzymes. However, its ionizable nature at physiological pH is a primary driver of poor oral bioavailability and rapid clearance. This presents a classic dilemma for the medicinal chemist.

Decision Point: Retain or Replace?

-

Retain the Acid: If the carboxylic acid is absolutely essential for binding and target engagement, efforts will focus on creating prodrugs (e.g., esters) that mask the acid during absorption and are later cleaved by metabolic enzymes in the body to release the active drug.

-

Replace the Acid (Bioisosteric Replacement): More commonly, the acid is replaced with a "bioisostere" – a different functional group with similar steric and electronic properties but improved physicochemical characteristics.[2][3] This is a cornerstone of modern lead optimization. Common replacements for a carboxylic acid include:

-

Tetrazoles: These are perhaps the most famous carboxylic acid bioisosteres. They are acidic (pKa ~5) and can engage in similar hydrogen bonding patterns, but they are metabolically more stable and can exhibit improved membrane permeability.[5]

-

Hydroxamic Acids: While often used as metal chelators, they can also serve as carboxylic acid mimics.[2]

-

Acylsulfonamides: These groups are also acidic and can replicate the hydrogen bonding capacity of a carboxylic acid with different solubility and metabolic profiles.

-

The choice of which bioisostere to use is context-dependent and a key part of the multi-parameter optimization that defines modern drug discovery.[6] The synthesis of this compound provides the critical starting material to explore these diverse chemical modifications.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic platform for innovation in materials science and, most notably, in pharmaceutical development. Its synthesis and purification are based on fundamental, reliable organic chemistry principles. A thorough understanding of its properties, characterization, and the strategic role of its constituent parts—the privileged indane scaffold and the versatile carboxylic acid—empowers researchers to make informed decisions in their discovery programs. Whether the goal is to leverage the acid's potent interactions or to replace it to overcome pharmacokinetic hurdles, this molecule serves as an invaluable starting point for the design of next-generation therapeutics.

References

- 1. 1H-Indene-1-carboxylic acid, 2,3-dihydro- | C10H10O2 | CID 85728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-INDENE-1-ACETIC ACID, 2,3-DIHYDRO- synthesis - chemicalbook [chemicalbook.com]

- 5. drughunter.com [drughunter.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties of 2,3-Dihydro-1H-indene-1-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-indene-1-carboxylic acid, also commonly known as indan-1-carboxylic acid, is a carbocyclic compound featuring a carboxylic acid moiety attached to the C1 position of an indane ring system. Its structural rigidity and functional handles make it a valuable building block in medicinal chemistry and materials science. The synthesis of related indane carboxylic acids has been explored for developing potential anti-inflammatory agents and other biologically active molecules.[1][2] A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, grounded in established analytical protocols.

Section 1: Core Molecular and Physical Identifiers

The fundamental identity and primary physical constants of this compound are summarized below. These values serve as the baseline for purity assessment and handling procedures.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | Indan-1-carboxylic acid, 1-Indancarboxylic acid | [3] |

| CAS Number | 14381-42-1 | [3][4] |

| Molecular Formula | C₁₀H₁₀O₂ | [3][5][6] |

| Molecular Weight | 162.19 g/mol | [3][5][6] |

| Appearance | Solid | [5] |

| Melting Point | 59-60 °C | [4] |

| Boiling Point | 324.6 °C (at 760 mmHg) | [4] |

| Density | 1.24 g/cm³ | [4] |

| Refractive Index | 1.596 | [4] |

Note on Isomers: It is critical to distinguish this compound (CAS 14381-42-1) from its isomer, Indan-2-carboxylic acid (CAS 25177-85-9). The latter has a significantly different reported melting point of 128-132 °C.[7][8]

Section 2: Acidity and Solubility Profile

Dissociation Constant (pKa)

This protocol describes the standard method for determining the pKa of an acidic compound by monitoring pH changes during titration with a strong base.

-

Preparation: Accurately weigh ~100 mg of this compound and dissolve it in a suitable solvent system (e.g., a 50:50 mixture of methanol and deionized water) to a final volume of 50 mL. The co-solvent is necessary due to the limited aqueous solubility of the indane scaffold.

-

Calibration: Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

-

Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Submerge the calibrated pH electrode and a magnetic stir bar. Titrate the solution with a standardized solution of 0.1 M sodium hydroxide (NaOH), adding small, precise increments (e.g., 0.1 mL).

-

Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized). This can also be determined from the first derivative of the titration curve.

Caption: Workflow for pKa determination via potentiometric titration.

Solubility

The molecule's structure, with a polar carboxylic acid head and a nonpolar bicyclic tail, dictates its solubility.

-

Aqueous Solubility: Expected to be low in neutral water but will increase significantly in alkaline solutions (pH > pKa) due to the formation of the more soluble carboxylate salt.

-

Organic Solubility: Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, as well as chlorinated solvents like dichloromethane.

This is the gold-standard method for determining the thermodynamic solubility of a compound.

-

Sample Preparation: Add an excess amount of solid this compound to several vials, each containing a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, deionized water, ethanol).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, or centrifuge them at high speed to pellet the excess, undissolved solid.

-

Quantification: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Section 3: Thermal Properties

Melting Point

The melting point of a crystalline solid is a crucial indicator of its identity and purity. The reported range of 59-60 °C is characteristic of this specific isomer.[4] A broad or depressed melting range would suggest the presence of impurities.

This is a widely used, simple, and reliable technique for determining the melting point of a solid.

-

Sample Preparation: Finely crush a small amount of the dry compound into a powder. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

-

Apparatus Setup: Place the packed capillary tube into a melting point apparatus.

-

Heating: Begin heating the apparatus. Use a rapid heating rate initially to approach the expected melting point, then slow the rate to 1-2 °C per minute for an accurate determination.

-

Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The melting point is reported as this range.

Caption: Conceptual diagram of a capillary melting point apparatus.

Section 4: Spectroscopic and Structural Characterization

Spectroscopic data provides unambiguous confirmation of the molecular structure.

Mass Spectrometry

In mass spectrometry, the molecule is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.

-

Expected M⁺ Peak: m/z = 162.19.

-

Fragmentation: Common fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) or the carboxyl radical (-•COOH), leading to significant fragments at m/z = 117.

SpectraBase confirms the availability of a GC-MS spectrum for the (R)-enantiomer.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. PubChem notes the availability of IR spectral data.[3] The expected characteristic absorption bands are:

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.

-

~2850-3000 cm⁻¹ (medium): Aliphatic C-H stretches from the indane ring.

-

~1700 cm⁻¹ (strong, sharp): C=O carbonyl stretch of the carboxylic acid.

-

~1600, ~1470 cm⁻¹ (variable): C=C stretches from the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR (Predicted):

-

~12.0 ppm (singlet, broad, 1H): The acidic proton of the carboxylic acid.

-

~7.2-7.5 ppm (multiplet, 4H): The four protons on the aromatic ring.

-

~3.5-4.0 ppm (multiplet, 1H): The proton at the C1 position (methine proton), coupled to the adjacent C2 protons.

-

~2.0-3.0 ppm (multiplets, 4H): The four protons on the C2 and C3 positions of the five-membered ring.

-

-

¹³C NMR (Predicted):

-

~175-180 ppm: The carbonyl carbon of the carboxylic acid.

-

~140-150 ppm: The two quaternary carbons of the aromatic ring fused to the five-membered ring.

-

~120-130 ppm: The four CH carbons of the aromatic ring.

-

~45-55 ppm: The C1 methine carbon.

-

~25-35 ppm: The C2 and C3 methylene carbons.

-

Conclusion

The physical properties of this compound are well-defined by its distinct molecular structure. Its melting point, spectroscopic signatures, and acidic nature are key parameters for its identification, purity assessment, and predictable application in research and development. The protocols outlined in this guide provide a robust framework for the experimental validation of these properties, ensuring data integrity and reproducibility for scientists and drug development professionals.

References

- 1. 1-Indancarboxylic Acids. II. Synthesis of 4- and 6-Aroyl-1-indan-carboxylic Acids as Potential Antiinflammatory Agents [jstage.jst.go.jp]

- 2. 646. A synthesis of indane-1-carboxylic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. 1H-Indene-1-carboxylic acid, 2,3-dihydro- | C10H10O2 | CID 85728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 25177-85-9 | CAS DataBase [m.chemicalbook.com]

- 9. chem.indiana.edu [chem.indiana.edu]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 2,3-Dihydro-1H-indene-1-carboxylic Acid Structural Analogs as Potent Anti-inflammatory Agents

This guide provides a comprehensive technical overview of 2,3-Dihydro-1H-indene-1-carboxylic acid and its structural analogs, a class of compounds that has demonstrated significant potential in the development of novel anti-inflammatory therapeutics. We will delve into the synthetic chemistry, structure-activity relationships (SAR), and mechanism of action of these molecules, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of the Indane Scaffold

The 2,3-dihydro-1H-indene, or indane, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The fusion of a benzene ring with a cyclopentane ring creates a rigid bicyclic system that allows for precise spatial orientation of functional groups, making it an attractive template for drug design. The introduction of a carboxylic acid group at the 1-position of the indane ring gives rise to this compound, a molecule that has served as a foundational structure for the development of potent anti-inflammatory agents.[2]

One of the most notable examples of a drug molecule from this class is Clidanac, or 6-chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid, which has been marketed as an anti-inflammatory drug.[1] The success of Clidanac has spurred further research into the therapeutic potential of this scaffold, leading to the synthesis and evaluation of a wide array of structural analogs.

This guide will explore the key chemical and pharmacological features of this compound class, providing a detailed roadmap for the design and development of next-generation anti-inflammatory agents based on the this compound core.

Synthetic Strategies: Building the Indane Core

The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common and effective strategy involves a multi-step sequence starting from appropriately substituted benzaldehydes. This approach offers the flexibility to introduce a variety of substituents onto the aromatic ring, allowing for a systematic exploration of the structure-activity relationships.

A general synthetic workflow is depicted below:

References

The Emerging Therapeutic Potential of 2,3-Dihydro-1H-indene-1-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Indane Scaffold as a Privileged Structure in Medicinal Chemistry

The 2,3-dihydro-1H-indene, or indane, scaffold is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. This structural motif is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds and its ability to serve as a versatile framework for the design of novel therapeutic agents. The introduction of a carboxylic acid group at the 1-position of the indane ring system, creating 2,3-dihydro-1H-indene-1-carboxylic acid, imparts new physicochemical properties and opens up numerous avenues for derivatization. These derivatives have garnered significant attention from the scientific community, demonstrating a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Anticancer Activity: Targeting the Colchicine Binding Site of Tubulin

A significant body of research has focused on the development of this compound derivatives as novel anticancer agents. A particularly promising strategy has been the design of these compounds as tubulin polymerization inhibitors that bind to the colchicine site.[1][2] Tubulin is a critical protein in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making tubulin an attractive target for cancer chemotherapy.

One exemplary study detailed the design and synthesis of a series of novel dihydro-1H-indene derivatives as tubulin polymerization inhibitors.[1] Through structure-activity relationship (SAR) studies, compound 12d was identified as a highly potent derivative with significant antiproliferative activity against a panel of human cancer cell lines.[1][3]

Quantitative Anticancer Activity of Compound 12d

| Cell Line | Cancer Type | IC50 (µM)[1][3] |

| K562 | Chronic Myelogenous Leukemia | 0.028 |

| H22 | Hepatoma | 0.068 |

| HeLa | Cervical Cancer | 0.078 |

| A549 | Lung Cancer | 0.087 |

| HFL-1 | Normal Human Fetal Lung | >10 |

The impressive IC50 values of compound 12d against various cancer cell lines, coupled with its low toxicity towards the normal HFL-1 cell line, highlight its potential as a selective anticancer agent.[3] Further mechanistic studies revealed that compound 12d effectively inhibits tubulin polymerization by binding to the colchicine site, induces apoptosis, and arrests the cell cycle at the G2/M phase.[1] Moreover, this compound demonstrated anti-angiogenic properties both in vitro and in vivo, suggesting a multi-faceted approach to combating tumor growth and metastasis.[1][2]

Mechanism of Action: A Visual Representation

The following diagram illustrates the proposed mechanism of action for the anticancer activity of this compound derivatives targeting tubulin polymerization.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 2,3-Dihydro-1H-indene-1-carboxylic acid: An In-depth Technical Guide

Introduction

2,3-Dihydro-1H-indene-1-carboxylic acid, also known as 1-indancarboxylic acid, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid, bicyclic framework serves as a versatile scaffold in the design of novel therapeutic agents and functional materials. Accurate structural elucidation and characterization of this compound are paramount for its application in any field. This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The interpretation of this data is presented from the perspective of a seasoned analytical chemist, offering insights into the relationship between molecular structure and spectral features.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC numbering convention, is presented below. This structure forms the basis for our interpretation of the spectroscopic data that follows.

Caption: Molecular structure of this compound.

The following sections will delve into the specific spectroscopic techniques used to confirm this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: The NMR spectra are acquired on a 400 MHz (or higher) spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal resolution.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired with proton decoupling. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

¹H NMR Data and Interpretation

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| 7.15-7.30 | Multiplet | 4H | Ar-H |

| 3.95 | Triplet | 1H | H-1 |

| 2.90-3.10 | Multiplet | 2H | H-3 |

| 2.20-2.40 | Multiplet | 2H | H-2 |

Interpretation:

-

The broad singlet observed at a significantly downfield chemical shift (~11-12 ppm) is characteristic of a carboxylic acid proton. Its broadness is a result of hydrogen bonding and chemical exchange.

-

The multiplet in the aromatic region (7.15-7.30 ppm) integrates to four protons, consistent with the four protons on the benzene ring of the indane core.

-

The triplet at approximately 3.95 ppm is assigned to the proton at the C-1 position. Its multiplicity indicates coupling to the two adjacent protons at the C-2 position.

-

The multiplets for the protons at the C-2 and C-3 positions are more complex due to diastereotopicity and coupling to each other and to the proton at C-1. The protons at C-3 are typically more deshielded due to their benzylic character.

¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | -COOH |

| ~144 | Ar-C (quaternary) |

| ~141 | Ar-C (quaternary) |

| ~127 | Ar-CH |

| ~126 | Ar-CH |

| ~125 | Ar-CH |

| ~124 | Ar-CH |

| ~45 | C-1 |

| ~31 | C-3 |

| ~30 | C-2 |

Interpretation:

-

The signal in the downfield region (~180 ppm) is characteristic of a carboxylic acid carbonyl carbon.[1][2]

-

The two signals around 144 ppm and 141 ppm correspond to the two quaternary aromatic carbons of the fused ring system.

-

The four signals in the range of 124-127 ppm are assigned to the four protonated aromatic carbons.

-

The signal at approximately 45 ppm is attributed to the C-1 carbon, which is attached to the carboxylic acid group.

-

The signals for the C-2 and C-3 carbons appear in the aliphatic region, with the C-3 carbon being slightly more downfield due to its benzylic position.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample can be analyzed as a KBr pellet or as a thin film from a melt. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

IR Data and Interpretation

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group and the aromatic ring.

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic acid O-H |

| ~3050 | Medium | C-H stretch | Aromatic C-H |

| ~2950 | Medium | C-H stretch | Aliphatic C-H |

| ~1700 | Strong, Sharp | C=O stretch | Carboxylic acid C=O |

| ~1600, ~1470 | Medium | C=C stretch | Aromatic ring |

| ~1300 | Medium | C-O stretch | Carboxylic acid C-O |

| ~920 | Broad, Medium | O-H bend | Carboxylic acid O-H |

| ~750 | Strong | C-H bend | Ortho-disubstituted benzene |

Interpretation:

-

The most prominent feature is the very broad absorption band from 3300 to 2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[3][4][5]

-

Superimposed on this broad O-H band are the sharper C-H stretching vibrations of the aromatic and aliphatic portions of the molecule.

-

A strong, sharp absorption at approximately 1700 cm⁻¹ is indicative of the C=O stretching vibration of the carboxylic acid.[3][4][5] The position of this band suggests a dimeric, hydrogen-bonded state.

-

The absorptions around 1600 and 1470 cm⁻¹ are due to the C=C stretching vibrations within the aromatic ring.

-

The C-O stretching and O-H bending vibrations of the carboxylic acid group are also observed in their characteristic regions.

-

A strong band around 750 cm⁻¹ is characteristic of the out-of-plane C-H bending of an ortho-disubstituted benzene ring, consistent with the indane structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron ionization (EI) is a common technique for this type of molecule, which involves bombarding the sample with a high-energy electron beam. Electrospray ionization (ESI) is another option, particularly when coupled with LC.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectrum Data and Interpretation

The mass spectrum provides the molecular weight and key fragmentation pathways.

| m/z | Relative Intensity (%) | Assignment |

| 162 | ~40 | [M]⁺ (Molecular Ion) |

| 117 | 100 | [M - COOH]⁺ |

| 115 | ~50 | [M - COOH - H₂]⁺ |

| 91 | ~30 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation:

-

The molecular ion peak [M]⁺ at m/z 162 confirms the molecular weight of this compound (C₁₀H₁₀O₂).

-

The base peak at m/z 117 corresponds to the loss of the carboxylic acid group (-COOH, 45 Da), resulting in a stable indanyl cation. This is a very common fragmentation pathway for such acids.

-

The peak at m/z 115 likely arises from the subsequent loss of a hydrogen molecule (H₂) from the indanyl cation.

-

The presence of a peak at m/z 91 is characteristic of a benzylic fragmentation leading to the formation of the tropylium ion, a common fragment in molecules containing a benzyl group.

Caption: Plausible fragmentation pathway for this compound in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust and self-validating characterization of this compound. The ¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, the IR spectrum unequivocally identifies the key functional groups, and the mass spectrum confirms the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques provide a detailed and unambiguous structural elucidation of the molecule, which is essential for its use in research and development.

References

The Indane Carboxylic Acids: A Journey from Discovery to Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indane ring system, a fused bicyclic structure consisting of a benzene ring and a cyclopentane ring, represents a privileged scaffold in medicinal chemistry. Its rigid framework provides a well-defined orientation for pendant functional groups, making it an attractive template for the design of biologically active molecules.[1] Among the numerous derivatives of indane, the indane carboxylic acids have emerged as a particularly fruitful area of research, leading to the discovery of compounds with a wide range of therapeutic applications, from anti-inflammatory agents to diuretics with unique pharmacological profiles.[2][3] This in-depth technical guide provides a comprehensive overview of the discovery and history of indane carboxylic acids, their synthesis, and their evolution as therapeutic agents. We will explore the key scientific milestones, from early synthetic efforts to the development of sophisticated drugs that exploit the subtleties of stereochemistry to achieve their desired effects.

The Dawn of Indane Carboxylic Acid Chemistry: Early Synthesis and Exploration

The history of indane carboxylic acids is intrinsically linked to the broader development of synthetic organic chemistry. Early explorations into the synthesis of the indane nucleus paved the way for the later creation of its carboxylic acid derivatives. One of the foundational methods for creating the indanone precursor to some indane carboxylic acids was described as early as 1939 by Price and Lewis, who demonstrated the cyclization of hydrocinnamic acid to 1-indanone.[4]

A significant step forward in the direct synthesis of indane carboxylic acids was reported in 1953 by W. H. Linnell, D. W. Mathieson, and D. T. Modi.[1] Their work provided a foundational methodology for accessing indane-1-carboxylic acids, opening the door for more extensive investigation into this class of compounds.

A notable synthetic transformation that produces an indane carboxylic acid derivative is the Hooker oxidation , first described in 1936. This reaction involves the oxidation of certain naphthoquinones, such as lapachol, with potassium permanganate, resulting in the shortening of an alkyl side chain by one carbon atom and the formation of an indane carboxylic acid intermediate.[5][6] Mechanistic studies have revealed a complex process involving ring cleavage, decarboxylation, and subsequent ring closure.[7][8][9] More recent investigations have elucidated the role of a benzilic acid rearrangement of a labile o-diquinone intermediate in the formation of the key indane carboxylic acid derivative.[5][8]

The Rise of Indane Carboxylic Acids as Anti-Inflammatory Agents

The 1970s marked a turning point for indane carboxylic acids with the discovery of their potent anti-inflammatory properties. A seminal paper published in 1972 by P. F. Juby and colleagues detailed the synthesis and pharmacological evaluation of a series of indan-1-carboxylic acids as nonsteroidal anti-inflammatory drugs (NSAIDs).[3][10] This research laid the groundwork for further exploration of this chemical class as potential treatments for inflammatory conditions.

One notable example that emerged from this line of research is Clidanac , or 6-chloro-5-(cyclopentylmethyl)indan-1-carboxylic acid. This compound demonstrated good anti-inflammatory and analgesic activities with a favorable gastrointestinal side effect profile in preclinical studies.

A Landmark in Stereopharmacology: The Story of Indacrinone

Perhaps the most compelling chapter in the history of indane carboxylic acids is the discovery and development of Indacrinone (MK-196) by scientists at Merck.[11][12] Initially investigated in the late 1970s and early 1980s, Indacrinone is a loop diuretic, a class of drugs that increase urine output by acting on the kidneys.[11][13] What makes Indacrinone a landmark in medicinal chemistry is its fascinating stereopharmacology.[14]

Indacrinone possesses a chiral center and therefore exists as a pair of enantiomers, (R)- and (S)-indacrinone.[15] When initially synthesized and studied as a racemic mixture (a 1:1 mixture of both enantiomers), it was found to be a potent diuretic.[14] However, further investigation revealed that the two enantiomers had distinct and, remarkably, complementary pharmacological activities.

-

The (R)-enantiomer was found to be the primary contributor to the diuretic effect.[15]

-

The (S)-enantiomer , on the other hand, possessed uricosuric properties, meaning it promotes the excretion of uric acid.[15]

This discovery was of significant clinical interest because many diuretics have the undesirable side effect of causing hyperuricemia (elevated uric acid levels in the blood), which can lead to gout.[16] The unique properties of Indacrinone's enantiomers offered a novel solution to this problem. By carefully adjusting the ratio of the (R)- and (S)-enantiomers, it was possible to create a diuretic with a built-in mechanism to counteract the rise in uric acid.[17]

Clinical studies in the 1980s explored various ratios of the enantiomers to optimize the therapeutic effect.[17] This pioneering work with Indacrinone highlighted the critical importance of stereochemistry in drug design and development, paving the way for the modern era of single-enantiomer drugs.[18][19][20][21][22] While Indacrinone itself did not ultimately become a blockbuster drug, its story remains a cornerstone in the education of medicinal chemists and pharmacologists.

Experimental Protocols

This is a conceptualized protocol based on the 1953 publication. Specific reagents and conditions would need to be optimized based on the original literature.

-

Starting Material: A suitably substituted phenylsuccinic acid.

-

Cyclization: The phenylsuccinic acid is treated with a strong acid catalyst, such as polyphosphoric acid, and heated to induce an intramolecular Friedel-Crafts acylation. This reaction closes the five-membered ring to form the corresponding 3-oxo-indan-1-carboxylic acid.

-

Reduction: The ketone at the 3-position is then reduced to a methylene group. This can be achieved through various methods, such as a Clemmensen reduction (using zinc amalgam and hydrochloric acid) or a Wolff-Kishner reduction (using hydrazine and a strong base).

-

Purification: The final indan-1-carboxylic acid is purified by recrystallization or chromatography.

This is a conceptualized protocol based on the principles of the Hooker oxidation. Specific reaction conditions can be found in the cited literature.

-

Reaction Setup: Lapachol is dissolved in an appropriate solvent, and an aqueous solution of potassium permanganate is added. The reaction is typically carried out under basic conditions.

-

Oxidation: The permanganate oxidizes the naphthoquinone, leading to the cleavage of the side chain.

-

Workup: After the reaction is complete, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified to precipitate the indane carboxylic acid derivative.

-

Purification: The product is purified by recrystallization from a suitable solvent.

Modern Perspectives and Future Directions

The legacy of the early discoveries in indane carboxylic acid chemistry continues to influence modern drug development. The indane scaffold is still considered a valuable building block in the design of new therapeutic agents.[2] Current research explores indane derivatives for a variety of applications, including as anticancer agents, neuroprotective agents, and antivirals.

The story of Indacrinone, in particular, serves as a powerful reminder of the complexities of pharmacology and the potential for innovative solutions to long-standing therapeutic challenges. The principle of using a "distomer" (the less active or differently active enantiomer) to counteract the side effects of a "eutomer" (the more active enantiomer) is a sophisticated concept that continues to inspire drug designers.

Conclusion

The journey of indane carboxylic acids from their initial synthesis in the mid-20th century to their development as anti-inflammatory drugs and the stereochemically elegant diuretic Indacrinone is a testament to the power of synthetic chemistry and pharmacology. This class of molecules has not only provided valuable therapeutic agents but has also contributed significantly to our fundamental understanding of drug action, particularly the profound impact of stereochemistry. As medicinal chemistry continues to evolve, the lessons learned from the discovery and history of indane carboxylic acids will undoubtedly continue to guide the development of safer and more effective medicines.

Visualizations

General Structure of Indane Carboxylic Acids

Caption: General chemical structure of indane carboxylic acids.

Conceptual Synthetic Pathway to Indan-1-Carboxylic Acid

Caption: Conceptual synthetic pathway to indan-1-carboxylic acid.

Pharmacological Actions of Indacrinone Enantiomers

Caption: Distinct pharmacological actions of Indacrinone enantiomers.

References

- 1. 646. A synthesis of indane-1-carboxylic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Antiinflammatory activity of some indan-1-carboxylic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A mechanistic study on the Hooker oxidation: synthesis of novel indane carboxylic acid derivatives from lapachol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Hooker reaction - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. From Cortisone to Enlicitide: A Journey of Synthetic Chemistry Innovations at Merck - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indacrinone - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. Studies on the mechanism and characteristics of action of a uricosuric diuretic, indacrinone (MK-196) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indacrinone – Chiralpedia [chiralpedia.com]

- 15. Indacrinone - Wikipedia [en.wikipedia.org]

- 16. EP0069846A1 - Indacrinone having enhanced uricosuric properties - Google Patents [patents.google.com]

- 17. Indacrinone: natriuretic and uricosuric effects of various ratios of its enantiomers in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enantiopure drug - Wikipedia [en.wikipedia.org]

- 19. synergypublishers.com [synergypublishers.com]

- 20. Chiral drugs - Wikipedia [en.wikipedia.org]

- 21. OAR@UM: Chiral drugs : one drug or two? : Clinical pharmacology through the looking glass : reflections on the racemate vs enantiomer debate [um.edu.mt]

- 22. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Potential of 2,3-Dihydro-1H-indene-1-carboxylic acid

Foreword: Unlocking the Potential of a Privileged Scaffold

The indane ring system, a benzocyclopentane structure, is a recognized "privileged scaffold" in medicinal chemistry. Its presence in established nonsteroidal anti-inflammatory drugs (NSAIDs) such as Sulindac and Clidanac underscores its therapeutic relevance[1]. This guide delves into the untapped potential of a core indane derivative, 2,3-Dihydro-1H-indene-1-carboxylic acid, as a modulator of key biological targets. While direct research on this specific molecule is nascent, a comprehensive analysis of its close structural analogs provides a compelling rationale for its investigation as a therapeutic agent. This document will synthesize existing data on indane derivatives to illuminate the most promising therapeutic avenues for this compound and provide detailed, actionable protocols for researchers and drug development professionals to validate these hypotheses.

The Indane Scaffold: A Foundation for Diverse Biological Activity

The indane core, characterized by its rigid, bicyclic structure, offers a unique three-dimensional arrangement for interacting with biological macromolecules. The carboxylic acid moiety at the 1-position of this compound provides a critical anchor point for interactions with the active sites of various enzymes and receptors, a feature common to many successful pharmaceuticals. Our exploration of the therapeutic landscape for this molecule will focus on targets where the indane scaffold has already shown promise.

Potential Therapeutic Target Class I: Nuclear Receptors - Retinoic Acid Receptor Alpha (RARα)

Retinoic acid receptors (RARs) are ligand-dependent transcription factors that play a pivotal role in cell differentiation, proliferation, and apoptosis[2]. Agonists of the RARα isoform, in particular, have therapeutic applications in oncology, notably in the treatment of acute promyelocytic leukemia[2].

Evidence for RARα Agonism

A recent study designing and synthesizing a series of novel indene-derived compounds has established the indene skeleton as a promising scaffold for developing RARα agonists[2]. While this compound itself was not the most potent compound in the series, a derivative, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid (36d), demonstrated significant potential to induce the differentiation of NB4 cells, a human acute promyelocytic leukemia cell line[2][3]. This finding strongly suggests that the indane core of this compound can be oriented within the RARα ligand-binding pocket to elicit an agonist response.

Proposed Mechanism of Action and Signaling Pathway

As an RARα agonist, this compound would bind to the ligand-binding domain of RARα, which exists as a heterodimer with the Retinoid X Receptor (RXR). This binding event induces a conformational change in the receptor complex, leading to the dissociation of corepressors and recruitment of coactivators. The activated RARα/RXR heterodimer then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, initiating their transcription. This signaling cascade ultimately results in the expression of proteins that drive cellular differentiation and inhibit proliferation.

Experimental Protocol for Validation of RARα Agonism

Objective: To determine the ability of this compound to act as an agonist for the Retinoic Acid Receptor Alpha (RARα).

Methodology: Luciferase Reporter Gene Assay

-

Cell Culture: Maintain a human cell line (e.g., HEK293T) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Transient Transfection: Co-transfect the cells with three plasmids:

-

An expression vector for human RARα.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple Retinoic Acid Response Elements (RAREs).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Compound Treatment: 24 hours post-transfection, replace the medium with DMEM containing various concentrations of this compound (e.g., from 1 nM to 100 µM). Include a positive control (e.g., all-trans retinoic acid, ATRA) and a vehicle control (e.g., DMSO).

-

Luciferase Assay: After 24 hours of incubation with the compound, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Potential Therapeutic Target Class II: Tyrosine Kinases - Fibroblast Growth Factor Receptor 1 (FGFR1)

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is crucial for processes such as angiogenesis, cell proliferation, and differentiation. Aberrant FGFR signaling is implicated in various cancers, making FGFRs attractive targets for anticancer drug development[4][5].

Rationale for FGFR1 Inhibition

Research into indene derivatives has revealed their potential as FGFR1 inhibitors. A study focused on the synthesis of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives identified several compounds with inhibitory activity against FGFR1 in the low micromolar range[6][7][8]. This suggests that the indene scaffold can be accommodated within the ATP-binding site of the FGFR1 kinase domain, disrupting its function.

| Compound | Target | IC50 (µM) | Source |

| Derivative 7b | FGFR1 | 3.1 | [6][8] |

| Derivative 9a | FGFR1 | 5.7 | [6][8] |

| Derivative 9b | FGFR1 | 3.3 | [6][8] |

| Derivative 9c | FGFR1 | 4.1 | [6][8] |

Proposed Mechanism of Action and Signaling Pathway

This compound, as a potential FGFR1 inhibitor, would likely compete with ATP for binding to the kinase domain of the receptor. This would prevent the autophosphorylation of the receptor upon ligand (FGF) binding, thereby blocking the activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.

Experimental Protocol for Validation of FGFR1 Inhibition

Objective: To assess the in vitro inhibitory activity of this compound against FGFR1 kinase.

Methodology: In Vitro Kinase Assay (e.g., using a luminescence-based assay)

-

Reagents: Recombinant human FGFR1 kinase, a suitable substrate peptide, ATP, and a kinase assay buffer.

-

Assay Setup: In a 96-well plate, add the FGFR1 enzyme to the reaction buffer.

-

Compound Addition: Add serial dilutions of this compound (e.g., from 10 nM to 100 µM) to the wells. Include a known FGFR1 inhibitor as a positive control and a vehicle (DMSO) as a negative control.

-

Initiation of Reaction: Add a mixture of the substrate peptide and ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add a detection reagent that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Potential Therapeutic Target Class III: Enzymes in Inflammatory Pathways - Cyclooxygenases (COX) and Phosphodiesterase 4 (PDE4)

The anti-inflammatory properties of several indane derivatives suggest that this compound may also target key enzymes in inflammatory cascades.

Cyclooxygenase (COX) Inhibition

The structural similarity of indane derivatives to known NSAIDs points towards the potential for COX inhibition. COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain[9][10]. Inhibition of COX-2 is a major mechanism of action for many anti-inflammatory drugs[11]. The carboxylic acid group of this compound could potentially interact with key residues in the active site of COX enzymes, such as Arg-120, Tyr-385, and Ser-530, similar to other acidic NSAIDs[12].

Phosphodiesterase 4 (PDE4) Inhibition

PDE4 is an enzyme that degrades cyclic AMP (cAMP), a second messenger with anti-inflammatory properties[1][13][14]. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines[13]. While direct evidence is lacking for the parent compound, a derivative, (1S)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, serves as a precursor to spiro oxazolidinediones that selectively inhibit PDE4. This suggests that the indane scaffold may be a suitable starting point for the design of novel PDE4 inhibitors.

Experimental Workflow for Assessing Anti-inflammatory Activity

Potential Therapeutic Target Class IV: Microbial Targets

The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Several studies have highlighted the potential of indene derivatives as a source of new antimicrobial compounds.

Evidence for Antimicrobial Activity

Derivatives of the indene scaffold have demonstrated significant antimicrobial activity. For instance, an ethyl octahydrospiro[indene-2,3'-pyrrolizidine] derivative was found to have potent activity against Escherichia coli and Staphylococcus aureus[15]. Additionally, a series of 3-alkylidene-2-indolone derivatives exhibited strong antibacterial activity, with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Gram-positive bacteria[16]. These findings suggest that this compound should be screened for its own antimicrobial properties.

Experimental Protocol for Antimicrobial Screening

Objective: To determine the antimicrobial activity of this compound against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Microorganism Panel: Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).

-

Preparation of Inoculum: Grow the microorganisms to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is cidal or static, subculture the contents of the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in CFU/mL compared to the initial inoculum.

Summary and Future Directions

This compound represents a molecule of significant, yet largely unexplored, therapeutic potential. Based on the robust evidence from its derivatives, the most promising avenues for investigation are its activities as an RARα agonist and an FGFR1 inhibitor . The well-established anti-inflammatory properties of the broader indane class also provide a strong rationale for investigating its effects on COX and PDE4 . Furthermore, the emerging data on the antimicrobial effects of indene derivatives warrant a thorough screening of this compound against a panel of pathogenic microbes.

The experimental protocols provided in this guide offer a clear and actionable framework for elucidating the therapeutic targets of this intriguing compound. A systematic evaluation of its activity against these targets will be a critical step in unlocking its potential for the development of new medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Evaluation of Indene Derivatives as Retinoic Acid Receptor α Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fibroblast growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors [pharmacia.pensoft.net]

- 9. The clinical implications of inhibition of the inducible form of cyclo-oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclooxygenases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inducible cyclooxygenase may have anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pbp.medilam.ac.ir [pbp.medilam.ac.ir]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to Investigating the Mechanism of Action of 2,3-Dihydro-1H-indene-1-carboxylic acid

Introduction

The 2,3-dihydro-1H-indene (indane) scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1] 2,3-Dihydro-1H-indene-1-carboxylic acid, as a fundamental representation of this class, holds significant potential for therapeutic development. However, a precise and universally accepted mechanism of action remains to be fully elucidated. This guide provides a comprehensive framework for researchers, outlining key hypotheses for its mechanism of action and detailing the experimental protocols required to rigorously test these hypotheses. Our approach is grounded in scientific integrity, providing not just procedural steps, but the strategic rationale behind them.

Hypothesis 1: Direct Inhibition of Cyclooxygenase (COX) Enzymes

The most prominent hypothesis for the anti-inflammatory effects of indane derivatives is the inhibition of cyclooxygenase (COX) enzymes.[2][3] These enzymes, existing primarily as COX-1 and COX-2 isoforms, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins (PGs).[4] Prostaglandins are key mediators of pain, fever, and inflammation.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[3][5] Given the structural similarities of this compound to some existing NSAIDs, direct COX inhibition is a primary avenue of investigation.

Experimental Validation: In Vitro COX Inhibition Assay

To determine the inhibitory activity of this compound against COX-1 and COX-2, a direct enzymatic assay is the gold standard. This allows for the calculation of IC50 values, a quantitative measure of inhibitory potency.

Protocol: Fluorometric COX Inhibition Assay [6]

This protocol is adapted from commercially available kits and established methodologies.

1. Reagent Preparation:

- COX Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

- Hemin Cofactor Solution: Prepare a stock solution in DMSO and dilute to a working concentration of 100 µM in COX Assay Buffer.

- Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions to determine the IC50 value.

- COX-1 and COX-2 Enzymes (Ovine or Human Recombinant): Reconstitute according to the manufacturer's instructions and keep on ice.

- Arachidonic Acid Substrate: Prepare a working solution in COX Assay Buffer.

- Fluorometric Probe (e.g., ADHP): Prepare according to the kit manufacturer's instructions.

2. Assay Procedure (96-well plate format):

- Add 80 µL of the Reaction Mix (COX Assay Buffer, Heme, and Fluorometric Probe) to each well.

- Add 10 µL of the diluted test compound to the sample wells. For the enzyme control well, add 10 µL of DMSO. For the inhibitor control well, add a known COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2).[6]

- Add 10 µL of the appropriate COX enzyme (COX-1 or COX-2) to all wells except the blank.

- Incubate the plate for 10 minutes at 37°C.

- Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

- Immediately begin kinetic measurement of fluorescence (Ex/Em = 535/587 nm) at 37°C for 5-10 minutes.

3. Data Analysis:

- Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

- Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

- Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 1: Expected Data Output from COX Inhibition Assay

| Compound Concentration (µM) | % Inhibition of COX-1 | % Inhibition of COX-2 |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 50 | ||

| 100 | ||

| IC50 (µM) |

Diagram 1: COX Signaling Pathway and Point of Inhibition

Caption: Inhibition of COX-1 and COX-2 by the test compound.

Hypothesis 2: Modulation of Inflammatory Cytokine Production

Beyond direct enzyme inhibition, this compound may exert its anti-inflammatory effects by modulating the production and release of inflammatory cytokines. This represents a downstream effect that could be independent of or complementary to COX inhibition. Key pro-inflammatory cytokines include tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8).

Experimental Validation: Cell-Based Inflammation Assay

A cell-based assay provides a more physiologically relevant system to assess the anti-inflammatory potential of the compound. Human monocytic cell lines like THP-1, once differentiated into macrophages, are an excellent model for this purpose.[7]

Protocol: LPS-Stimulated Cytokine Release in Differentiated THP-1 Cells [7][8]

1. Cell Culture and Differentiation:

- Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

- Differentiate the monocytes into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

- Replace the PMA-containing medium with fresh medium and allow the cells to rest for 24 hours.

2. Compound Treatment and Stimulation:

- Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 1-2 hours.

- Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the wells (final concentration of 1 µg/mL).

- Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

- Incubate for 24 hours.

3. Cytokine Quantification:

- Collect the cell culture supernatants.

- Quantify the concentration of TNF-α, IL-6, and IL-8 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

4. Data Analysis:

- Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated vehicle control.

- Determine the IC50 value for the inhibition of each cytokine.

Table 2: Expected Data from Cytokine Release Assay

| Compound Conc. (µM) | % TNF-α Inhibition | % IL-6 Inhibition | % IL-8 Inhibition |

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| IC50 (µM) |

Diagram 2: Workflow for Cell-Based Inflammation Assay

Caption: Experimental workflow for assessing cytokine inhibition.

Hypothesis 3: Inhibition of Phosphodiesterase (PDE) Enzymes

Some indane derivatives serve as precursors for phosphodiesterase 4 (PDE4) inhibitors.[9] PDEs are a family of enzymes that degrade cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[10] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which has broad anti-inflammatory effects.[11] Therefore, it is plausible that this compound itself could possess PDE inhibitory activity.

Experimental Validation: PDE Inhibition Assay

A direct enzymatic assay using purified PDE isoforms is necessary to test this hypothesis.

Protocol: Fluorometric PDE Inhibition Assay

This protocol is based on commercially available kits that measure the production of 5'-AMP.

1. Reagent Preparation:

- PDE Assay Buffer.

- Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO and create serial dilutions.

- PDE Enzymes (e.g., PDE4): Reconstitute and dilute according to the manufacturer's instructions.

- cAMP Substrate.

- Detection Reagents (e.g., 5'-Nucleotidase and a fluorescent probe).

2. Assay Procedure (96-well plate format):

- Add the test compound or vehicle (DMSO) to the wells.

- Add the PDE enzyme to the wells and incubate for 10 minutes.

- Initiate the reaction by adding the cAMP substrate.

- Incubate for a specified time (e.g., 30 minutes) at 37°C.

- Stop the reaction and add the detection reagents.

- Incubate to allow for the conversion of 5'-AMP to a fluorescent signal.

- Measure the fluorescence at the appropriate excitation and emission wavelengths.

3. Data Analysis:

- Calculate the percent inhibition for each concentration of the test compound.

- Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.

Hypothesis 4: Unbiased Target Identification

While the above hypotheses are based on the known activities of related compounds, it is crucial to consider that this compound may act on novel or unexpected targets. An unbiased approach to target identification is therefore highly valuable.

Experimental Approach: Affinity-Based Target Pull-Down

This method involves immobilizing the test compound on a solid support to "pull down" its binding partners from a cell lysate.[9][12]

Protocol: On-Bead Affinity Matrix Pull-Down [9][12]

1. Synthesis of Affinity Probe: